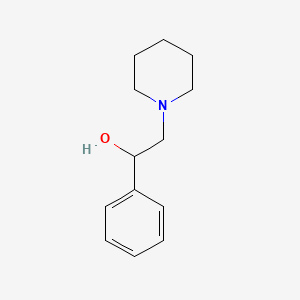

1-Phenyl-2-piperidin-1-ylethanol

Description

Properties

CAS No. |

2480-56-0 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.3 g/mol |

IUPAC Name |

1-phenyl-2-piperidin-1-ylethanol |

InChI |

InChI=1S/C13H19NO/c15-13(12-7-3-1-4-8-12)11-14-9-5-2-6-10-14/h1,3-4,7-8,13,15H,2,5-6,9-11H2 |

InChI Key |

WMZSIEGEKUAGJB-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CC(C2=CC=CC=C2)O |

Canonical SMILES |

C1CCN(CC1)CC(C2=CC=CC=C2)O |

Other CAS No. |

2480-56-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Piperidine Ring

- 1-Phenyl-2-pyrrolidin-1-ylethanol (): Replacing the six-membered piperidine ring with a five-membered pyrrolidine reduces steric bulk and alters basicity (pKa). Pyrrolidine’s smaller ring size may enhance membrane permeability but reduce metabolic stability compared to piperidine derivatives .

- The 4-fluorophenyl substituent introduces electron-withdrawing effects, which could modulate receptor binding affinity .

Aromatic Ring Modifications

- 1-PHENYL-1-(2-PYRIDYL)ETHANOL (CAS 19490-92-7, ): Substitution of the phenyl group with a pyridyl ring introduces a heteroatom, enhancing water solubility and hydrogen-bonding capacity. This modification may shift pharmacological activity toward nicotinic acetylcholine receptor interactions .

- The dimethylpyrrole moiety adds steric hindrance, which may reduce off-target effects compared to simpler aryl groups .

Backbone Alterations

- The ketone backbone increases electrophilicity, which might affect metabolic pathways (e.g., cytochrome P450 oxidation) .

- 1-Phenethylpiperidine (): Absence of the ethanol group simplifies the structure, reducing polarity and increasing lipophilicity. This could enhance CNS penetration but decrease solubility in aqueous media .

Physicochemical and Pharmacological Data Comparison

Q & A

Q. What are the recommended methods for synthesizing 1-Phenyl-2-piperidin-1-ylethanol in a laboratory setting?

Methodological Answer: The synthesis typically involves condensation reactions between phenylacetyl derivatives and piperidine. A validated approach includes:

- Step 1: React phenylacetic acid with thionyl chloride (SOCl₂) to form phenylacetyl chloride.

- Step 2: Perform nucleophilic substitution by adding piperidine under anhydrous conditions, followed by reduction of the intermediate ketone using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

Key Considerations:

- Monitor reaction progress via thin-layer chromatography (TLC).

- Optimize stoichiometry to minimize byproducts like 1-Phenyl-2-piperidin-1-ylethanone .

Table 1: Synthetic Routes and Yields

| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Phenylacetic acid + SOCl₂ → Piperidine | Anhydrous DCM | 68–72 | ≥95% |

| Direct reductive amination | Pd/C, H₂ | 55–60 | 90% |

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Confirm presence of piperidine protons (δ 2.4–3.1 ppm, multiplet) and phenyl group (δ 7.2–7.4 ppm).

- ¹³C NMR: Verify carbonyl absence (ruling out ketone intermediates) and piperidine carbons (δ 45–55 ppm) .

- Mass Spectrometry (MS): Look for molecular ion peak at m/z 219.3 (C₁₃H₁₉NO⁺).

- High-Performance Liquid Chromatography (HPLC): Use a C18 column (acetonitrile/water gradient) to assess purity (≥95% for pharmacological studies).

Common Pitfalls:

- Residual solvents (e.g., DCM) in NMR spectra—dry samples thoroughly.

- Degradation during storage: Store at –20°C under inert gas .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer: Critical properties include:

- Solubility:

- Water: 2.1 mg/mL (25°C)

- Ethanol: Miscible

- DMSO: >50 mg/mL (for in vitro assays) .

- LogP (Partition Coefficient): 2.3 ± 0.2 (predicts membrane permeability).

- Melting Point: 89–91°C (determined via differential scanning calorimetry).

Table 2: Physicochemical Data

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 205.30 g/mol | PubChem |

| pKa | 9.8 (piperidine N) | Computational |

| Stability in PBS | >48 hours (pH 7.4) | Accelerated testing |

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported biological activities of this compound?

Methodological Answer: Address discrepancies through:

- Dose-Response Curves: Test across a wide concentration range (nM–mM) to identify non-linear effects.

- Assay Standardization: Use positive controls (e.g., known GPCR ligands) to validate receptor-binding studies .

- Meta-Analysis: Compare data across studies using standardized metrics (e.g., IC₅₀, EC₅₀) and adjust for variables like cell line (HEK293 vs. CHO) or incubation time.

Case Study:

- Contradiction: Varying IC₅₀ values (1–10 µM) in dopamine receptor inhibition.

- Resolution: Differences attributed to assay temperature (25°C vs. 37°C) and buffer composition .

Q. How can computational modeling aid in predicting the metabolic pathways of this compound?

Methodological Answer: Utilize in silico tools:

- Phase I Metabolism: Predict oxidation sites (piperidine ring) using Schrödinger’s Xenosite or CypReact.

- Phase II Conjugation: Simulate glucuronidation with GLUE (GastroPlus).

- ADME Prediction: SwissADME or ADMETLab to estimate bioavailability and toxicity.

Validation:

- Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH).

- Key metabolites: N-oxide derivatives (confirmed via LC-MS/MS) .

Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Methodological Answer:

- Handling:

- Storage:

- Argon-sealed vials at –20°C (prevents oxidation of piperidine moiety).

- Desiccate to limit hygroscopic degradation.

Safety Protocol:

- First Aid: For skin contact, rinse with water ≥15 minutes; seek medical attention if irritation persists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.